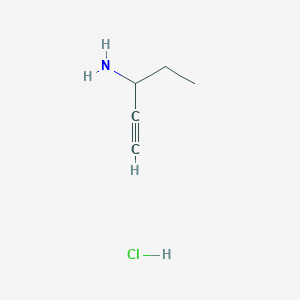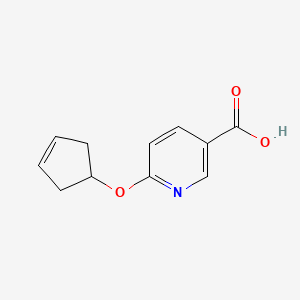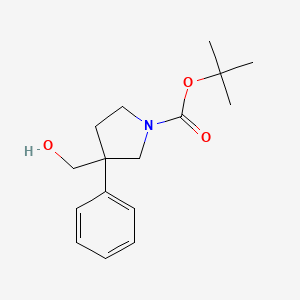![molecular formula C19H29BO4 B1405858 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane CAS No. 1799424-98-8](/img/structure/B1405858.png)
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative with the empirical formula C6H13BO2 and a molecular weight of 127.98 . It is also known as HBpin or Pinacolborane . It is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis Analysis
The synthesis of this compound involves a two-step substitution reaction . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure .Molecular Structure Analysis
The molecular structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
The boronic acid pinacol ester functional groups in this compound are ideal for Suzuki cross-coupling reactions to extend the size of the structure . The compound can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis
The compound has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . It has a refractive index of n20/D 1.396 (lit.) .Scientific Research Applications
Enhanced Brightness and Emission Tuning in Nanoparticles
Fischer et al. (2013) explored the use of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in creating enhanced brightness emission-tuned nanoparticles. They demonstrated its application in the synthesis of heterodisubstituted polyfluorenes, leading to stable nanoparticles with bright fluorescence emission, crucial for enduring fluorescence brightness in various applications (Fischer, Baier, & Mecking, 2013).
Molecular Structure Analysis
Coombs et al. (2006) focused on the molecular structure of a similar compound, showcasing its potential for detailed crystallographic studies. This research underscores the importance of such compounds in structural chemistry and materials science (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives
Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. Their work contributes to understanding the inhibitory activity against serine proteases, which is significant in medicinal chemistry (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Structural and Conformational Analysis
Huang et al. (2021) conducted a detailed structural and conformational analysis of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using density functional theory (DFT) to validate their molecular structures. This research is crucial for understanding the physicochemical properties of these compounds (Huang, Yang, Wu, -. Yang, Chen, Chai, & Zhao, 2021).
Application in H2O2 Detection in Living Cells
Nie et al. (2020) explored the application of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative in detecting H2O2 in living cells, highlighting its potential in biomedical research and diagnostics (Nie, Sun, Zhao, Miao, & Ni, 2020).
Mechanism of Action
Mode of Action
The compound, being a boronic ester, is likely to participate in various organic reactions such as Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound can act as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific use. In the context of synthetic chemistry, its primary effect would be the formation of new chemical bonds, leading to the synthesis of new compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the borylation of organic molecules. It interacts with various enzymes and proteins, such as palladium and copper catalysts, to facilitate the formation of aryl boronates and chiral allenyl boronates . These interactions are crucial for the hydroboration of alkyl or aryl alkynes and alkenes, as well as the coupling with aryl iodides .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and activity of certain enzymes and proteins within the cell, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for various metal catalysts, facilitating enzyme inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to alterations in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on metabolic pathways and cellular function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound plays a role in the synthesis and degradation of organic molecules, influencing the overall metabolic activity within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biochemical activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-10-9-11-14(12-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNKNQOYJMLNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)


![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)

![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)
![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)



![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)


